molecular formula C10H15BN2O3 B1505212 4-Pivalamidopyridine-3-boronic acid CAS No. 955123-29-2

4-Pivalamidopyridine-3-boronic acid

Cat. No.: B1505212
CAS No.: 955123-29-2
M. Wt: 222.05 g/mol
InChI Key: IJJZKUREBNYZHV-UHFFFAOYSA-N
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Description

4-Pivalamidopyridine-3-boronic acid is a useful research compound. Its molecular formula is C10H15BN2O3 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Pivalamidopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as proteases and kinases, where the boronic acid moiety forms reversible covalent bonds with active site serine residues. This interaction can inhibit enzyme activity, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

In cellular systems, this compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with diols and other nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also modulate gene expression by binding to specific DNA sequences or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways. This compound’s interaction with metabolic enzymes can lead to changes in metabolite concentrations and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it interacts with target biomolecules. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action .

Properties

IUPAC Name

[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJZKUREBNYZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701230
Record name [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955123-29-2
Record name [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.